molecular formula C19H21ClN2O4S B2614873 5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide CAS No. 312504-70-4

5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B2614873
CAS No.: 312504-70-4
M. Wt: 408.9
InChI Key: ISKVRBXOZCATCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide” is a heterocyclic compound . It is mentioned in the context of piperazine derivatives as MAGL inhibitors, which are useful for therapy or prophylaxis in mammals . These inhibitors are particularly relevant for the treatment or prophylaxis of neuroinflammation, neurodegenerative diseases, pain, cancer, mental disorders, multiple sclerosis, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and traumatic brain injury .

Scientific Research Applications

Synthesis and Pharmacological Potential

5-(Azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide is a compound of interest in the synthesis of pharmaceutically active compounds. Its structure is related to substituted 10,11-dihydro-5H-dibenz[b,f]azepines, which are key synthons in the syntheses of various pharmaceutically active compounds such as imipramine, chlorimipramine, and desimipramine analogues. A facile synthesis route for substituted 10,11-dihydro-5H-dibenz[b,f]azepines involves starting from commercially available 2-bromotoluenes or 2-nitrotoluenes, leading to a series of reactions that yield the desired compounds in moderate to good yields (Jørgensen et al., 1999).

Anticancer Activities

Research into the derivatives of 1,4-naphthoquinone, which shares structural features with this compound, has shown that these compounds possess potent cytotoxic activities against various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. Certain compounds demonstrated remarkable cytotoxic activity, indicating the potential of these derivatives as anticancer agents. These findings suggest that modifications of the benzamide structure, such as in this compound, could lead to the development of new anticancer drugs (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Properties

Several studies have focused on the synthesis and evaluation of novel benzofuran and thiazole derivatives for their antimicrobial and antifungal activities. These compounds, which are structurally related to this compound, have shown promising antibacterial and antifungal properties against a variety of pathogenic strains. The antimicrobial activity is attributed to the unique structural features of these compounds, suggesting that further exploration of similar structures could yield new antimicrobial agents (Shankar et al., 2016; Narayana et al., 2004).

Photoregulated Release of Pharmaceuticals

The development of photoresponsive molecularly imprinted hydrogels, incorporating azobenzene-containing functional monomers, demonstrates the potential for photoregulated release and uptake of pharmaceuticals in aqueous media. This technology can be applied to drugs structurally similar to this compound, allowing for controlled drug release triggered by light. This innovative approach opens new avenues in drug delivery systems, especially for drugs requiring precise control over their release profiles (Gong et al., 2008).

Mechanism of Action

The compound is mentioned in the context of monoacylglycerol lipase (MAGL) inhibitors . DNAJA1, a member of heat shock protein 40 (HSP40), also known as J-domain proteins (JDPs), plays a crucial role in the stabilization and oncogenic activity of misfolded or conformational mutp53 by binding to and preventing mutp53 from proteasomal degradation . A compound was identified that effectively reduced the levels of DNAJA1 and conformational mutp53 with minimal effects on the levels of wild-type p53 and DNA-contact mutp53 .

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-18-9-8-16(27(25,26)22-10-3-1-2-4-11-22)13-17(18)19(24)21-14-6-5-7-15(23)12-14/h5-9,12-13,23H,1-4,10-11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKVRBXOZCATCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.